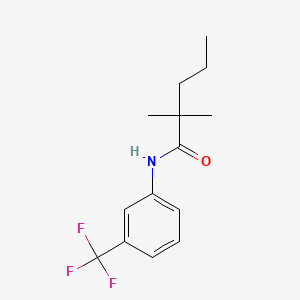

3'-Trifluoromethyl-2,2-dimethylvaleranilide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3'-Trifluoromethyl-2,2-dimethylvaleranilide, commonly known as TFMV, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. It belongs to the class of amides and is widely used in the field of medicinal chemistry and drug discovery.

Wissenschaftliche Forschungsanwendungen

Trifluoromethyl Group in Drug Design

The trifluoromethyl (CF3) group, which is a part of 3'-Trifluoromethyl-2,2-dimethylvaleranilide, plays a critical role in the design of pharmaceuticals. This group is a powerful attractor of electron density within a molecular framework and has emerged as a distinct complement to traditional hydrophilic/hydrophobic interplays in small molecules docking with proteins. Its presence can dramatically influence the properties of organic molecules, thereby increasing their applicability in pharmaceuticals, agrochemicals, or as building blocks for organic materials (Cho et al., 2010).

Photoredox Catalysis in Organic Synthesis

Photoredox catalysis has emerged as a useful tool for radical reactions involving trifluoromethyl groups. It enables efficient and selective radical fluoromethylation processes without the need for sacrificial redox agents, thereby allowing the synthesis of various organofluorine compounds bearing C(sp(3))-CF3 bonds. This method is particularly valuable for creating trifluoromethylated alkenes and other complex organic derivatives (Koike & Akita, 2016).

Catalytic Fluoride-Rebound Mechanism

A novel mechanism involving borane-catalyzed cleavage and reformation of a C–F bond in a gold complex, referred to as a fluoride-rebound mechanism, has been discovered. This mechanism can be used for the introduction of trifluoromethyl groups into compounds, potentially beneficial for the synthesis of 18F-radiolabeled aliphatic CF3-containing compounds for positron emission tomography applications (Levin et al., 2017).

Oxidative Trifluoromethylation

The incorporation of the trifluoromethyl group into drug candidates can enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity. Oxidative trifluoromethylation methods have been developed to introduce the CF3 group into various organic molecules, significantly contributing to the pharmaceutical and agrochemical fields (Chu & Qing, 2014).

Trifluoromethyl Substituents in Organic Electronics

Trifluoromethyl (CF3) substituents can be used to increase the rate of thermally activated delayed fluorescence (TADF) in conjugated organic molecules. They help in tuning the excitonic character of the singlet and triplet excited states, influencing the rates of delayed fluorescence and thus have implications for the development of TADF emitters in organic electronics (Ward et al., 2020).

Eigenschaften

IUPAC Name |

2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO/c1-4-8-13(2,3)12(19)18-11-7-5-6-10(9-11)14(15,16)17/h5-7,9H,4,8H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGSGKPJMMYYGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177556 |

Source

|

| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2300-87-0 |

Source

|

| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002300870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Trifluoromethyl-2,2-dimethylvaleranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)